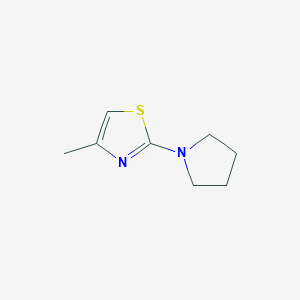

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAABPUSPQCRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 2-Pyrrolidinyl-Thiazole Derivatives

Introduction: The Convergence of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. The 2-pyrrolidinyl-thiazole scaffold represents a compelling fusion of two such "privileged" heterocyclic systems. The thiazole ring, a key structural motif in numerous natural and synthetic bioactive compounds, offers a stable aromatic core with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is integral to the structure of many alkaloids and pharmaceuticals, contributing to the molecule's stereochemistry, basicity, and overall three-dimensional conformation, which are crucial for target engagement.[3]

This technical guide delves into the nuanced structure-activity relationships (SAR) of 2-pyrrolidinyl-thiazole derivatives, with a primary focus on their antibacterial and antimycobacterial potential. We will dissect the synthetic strategies for generating libraries of these compounds, analyze the impact of structural modifications on biological potency, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

Core Synthetic Strategies: Building the 2-Pyrrolidinyl-Thiazole Framework

The construction of the 2-pyrrolidinyl-thiazole core typically follows a convergent synthetic approach, leveraging the nucleophilicity of a pyrrolidine-derived thiourea intermediate and its subsequent cyclization with an α-haloketone. A versatile and efficient protocol has been developed that allows for the generation of highly functionalized derivatives.[3]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a substituted pyrrolidine (often a prolinate derivative).

-

Formation of the N-Aroylthiourea Intermediate: The pyrrolidine derivative is first reacted with an aroyl isothiocyanate (e.g., N-benzoyl isothiocyanate) in an aprotic solvent like acetonitrile. This reaction forms the key N-aroylthiourea intermediate. The choice of the aroyl group can influence the stability and subsequent reactivity of this intermediate.[3]

-

Hantzsch-Type Thiazole Synthesis: The crude N-aroylthiourea intermediate is then subjected to a cyclocondensation reaction with a suitably substituted α-bromo ketone (e.g., 2-bromo-4'-methoxyacetophenone) in a solvent such as acetone, typically under reflux conditions. This step constructs the thiazole ring, yielding the final 2-pyrrolidinyl-thiazole product.[3]

Caption: General synthetic workflow for 2-pyrrolidinyl-thiazole derivatives.

Structure-Activity Relationship (SAR) Analysis: Decoding the Determinants of Potency

The biological activity of 2-pyrrolidinyl-thiazole derivatives is exquisitely sensitive to the nature and position of substituents on both heterocyclic rings. The following sections delineate the key SAR trends observed, primarily in the context of antibacterial and antimycobacterial activity.

Impact of Substituents on the Thiazole Ring

The substitution pattern on the thiazole ring, particularly at the 4- and 5-positions, plays a pivotal role in modulating biological activity.

-

Position 4: Aromatic or heteroaromatic substituents at the 4-position of the thiazole ring are generally favorable for activity. For instance, a 4-fluorophenyl group at this position has been shown to confer potent activity against Gram-positive bacteria, including Bacillus cereus and Staphylococcus aureus.[1] The electronic nature of this substituent is critical; electron-withdrawing groups like fluorine can enhance potency.

-

Position 5: Modifications at the 5-position also significantly influence activity. The introduction of a carbonyl group, as seen in 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives, has been explored for antimycobacterial activity against M. tuberculosis H37Rv.[4] In general, increasing the steric bulk at either the 4- or 5-position can lead to a decrease in antimicrobial activity, suggesting the importance of a well-defined molecular shape for target interaction.[4]

Influence of the Pyrrolidine Moiety

The structure and stereochemistry of the pyrrolidine ring are crucial for establishing potent biological activity.

-

Substitution Pattern: The substituents on the pyrrolidine ring, often inherited from the starting prolinate, can dictate the stability of the synthetic intermediates and the biological profile of the final compounds. The nature of these substituents at the 2, 3, and 4-positions of the pyrrolidine ring has a strong influence on the overall activity.[3]

-

Stereochemistry: Enantiomerically enriched pyrrolidines have been used in the synthesis of these derivatives, indicating that the stereochemistry of the final compounds is a critical parameter for biological activity.[3] Although detailed studies systematically comparing enantiomers are limited in the reviewed literature, it is a well-established principle in medicinal chemistry that stereoisomers can have vastly different pharmacological profiles.

Caption: Key structure-activity relationships of 2-pyrrolidinyl-thiazole derivatives.

Quantitative Biological Data

The following table summarizes the minimum inhibitory concentration (MIC) values for representative 2-pyrrolidinyl-thiazole derivatives against various microbial strains.

| Compound ID | Thiazole R1 (Position 4) | Pyrrolidine Substituents | Target Organism | MIC (µg/mL) | Reference |

| 11 | 4-Fluorophenyl | Unspecified | S. aureus | 30.53 ± 0.42 | [1] |

| 11 | 4-Fluorophenyl | Unspecified | B. cereus | 21.70 ± 0.36 | [1] |

| Series A | Varied Aryl | Varied (from prolinates) | M. tuberculosis H37Rv | 3.90 - 62.5 | [3] |

| Series B | - | 5,5-diphenyl | M. tuberculosis H37Rv | 31.25 - 125 | [4] |

Note: This table is a compilation of data from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies based on published literature and serve as a foundation for the synthesis and evaluation of 2-pyrrolidinyl-thiazole derivatives.

Protocol 1: Synthesis of a 4-Aryl-2-(pyrrolidin-1-yl)thiazole Derivative

Objective: To synthesize a representative 2-pyrrolidinyl-thiazole derivative.

Materials:

-

Substituted pyrrolidine (e.g., methyl prolinate), 1.0 eq

-

N-benzoyl isothiocyanate, 1.0 eq

-

2-bromo-4'-substituted-acetophenone, 1.0 eq

-

Anhydrous acetonitrile

-

Anhydrous acetone

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Step 1: Formation of the Thiourea Intermediate

-

In a round-bottom flask, dissolve the substituted pyrrolidine (1.0 eq) in anhydrous acetonitrile.

-

To this solution, add N-benzoyl isothiocyanate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure. The crude N-benzoylthiourea intermediate is used directly in the next step without further purification to prevent spontaneous cyclization.[3]

-

-

Step 2: Thiazole Ring Formation

-

Immediately dissolve the crude intermediate from Step 1 in anhydrous acetone.

-

Add the 2-bromo-4'-substituted-acetophenone (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 48 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-pyrrolidinyl-thiazole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the in vitro antibacterial activity of the synthesized compounds.

Materials:

-

Synthesized 2-pyrrolidinyl-thiazole derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (DMSO or solvent used for compound dissolution)

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 90 µL of MHB to each well.

-

Add 100 µL of the stock compound solution to the first well of a row and mix. This creates the highest concentration to be tested.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.[5]

-

-

Inoculation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the standardized bacterial suspension to each well containing the compound dilutions.[5]

-

-

Controls:

-

Include a positive control row with a standard antibiotic undergoing serial dilution.

-

Include a negative control well containing MHB, the solvent, and the bacterial inoculum to ensure bacterial growth.

-

Include a sterility control well with MHB only.

-

-

Incubation and Reading:

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

-

Conclusion and Future Directions

The 2-pyrrolidinyl-thiazole scaffold is a fertile ground for the development of novel therapeutic agents, particularly in the realm of infectious diseases. The structure-activity relationships explored herein demonstrate that the biological potency of these derivatives can be finely tuned through systematic modifications of both the thiazole and pyrrolidine rings. Specifically, the introduction of electron-withdrawing groups on an aryl substituent at position 4 of the thiazole ring appears to be a promising strategy for enhancing antibacterial activity.

Future research in this area should focus on several key aspects:

-

Systematic SAR Exploration: A more comprehensive and systematic exploration of the chemical space around the 2-pyrrolidinyl-thiazole core is warranted. This includes the synthesis and evaluation of a broader range of substituents with varying electronic and steric properties.

-

Stereochemical Optimization: The impact of the pyrrolidine ring's stereochemistry on biological activity needs to be rigorously investigated by synthesizing and testing individual enantiomers.

-

Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as drug candidates.

-

Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and potential for clinical translation.

By embracing a multidisciplinary approach that integrates synthetic chemistry, microbiology, and computational modeling, the full therapeutic potential of 2-pyrrolidinyl-thiazole derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

-

Belveren, S., Dondas, H. A., Ulger, M., Poyraz, S., Garcia-Minguens, E., Ferrandiz-Saperas, M., et al. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity. Tetrahedron, 73(29), 4239-4248. [Link]

-

Poyraz, S., Dondas, H. A., Belveren, S., & Çevik, U. A. (2018). Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. Journal of Heterocyclic Chemistry, 55(1), 125-133. [Link]

-

Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

-

Ghasemi, B., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Journal of Mazandaran University of Medical Sciences, 25(125), 1-11. [Link]

-

Singh, P., & Kumar, A. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 21(10), 1358. [Link]

-

Verma, A., & Saraf, S. K. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 59(1), 5-21. [Link]

-

Bodake, M. B., Jadhav, G. R., Medhane, V. J., & Bholay, A. D. (2020). Efficient Synthesis of Novel Thiazole Substituted Pyrrolidine Derivatives and Their Antimicrobial Evaluation. Asian Journal of Chemistry, 32(8), 2007-2012. [Link]

-

Al-Ghorbani, M., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Polycyclic Aromatic Compounds, 1-19. [Link]

-

Kocabaş, E., Sarıgüney, A. B., Erci, F., Çakır-Koç, R., Özen Kocabaş, H., Torlak, E., & Coşkun, A. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]

-

Liaras, K., et al. (2011). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. European Journal of Medicinal Chemistry, 46(9), 3798-3806. [Link]

-

Poyraz, S., Belveren, S., & Dondas, H. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole-Pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Convergence of Two Potent Heterocycles

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutics with enhanced potency and selectivity. Among these, the fusion of thiazole and pyrrolidine rings into a unified molecular architecture has garnered significant attention. Both thiazole, a five-membered aromatic ring containing sulfur and nitrogen, and pyrrolidine, a saturated five-membered nitrogen-containing ring, are independently recognized for their presence in a multitude of biologically active natural products and synthetic drugs.[1][2] The thiazole moiety is a cornerstone in drugs like the anticancer agent Dasatinib and the anti-HIV drug Ritonavir, while the pyrrolidine ring forms the core of numerous alkaloids and successful drugs, including the nootropic piracetam.[2][3]

The rationale behind the design of thiazole-pyrrolidine hybrid scaffolds lies in the synergistic interplay of their respective physicochemical and pharmacological properties. The thiazole ring often acts as a rigid linker or a key interaction point with biological targets, while the pyrrolidine moiety can introduce three-dimensional diversity, improve pharmacokinetic properties, and provide additional points for functionalization.[4][5] This guide aims to provide a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of thiazole-pyrrolidine scaffolds, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

I. Synthetic Strategies for Thiazole-Pyrrolidine Scaffolds: A Mechanistic Perspective

The construction of thiazole-pyrrolidine hybrids can be approached through various synthetic routes, often involving the sequential or convergent assembly of the two heterocyclic systems. The choice of a particular synthetic strategy is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Convergent Synthesis via Hantzsch Thiazole Synthesis

A prevalent and versatile method for the synthesis of the thiazole component of the scaffold is the Hantzsch thiazole synthesis.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of thiazole-pyrrolidine scaffolds, a common approach is to utilize a pyrrolidine-containing thioamide or α-haloketone as a key building block.

Causality Behind Experimental Choices:

-

Choice of Reactants: The selection of the α-haloketone and thioamide determines the substitution pattern on the resulting thiazole ring. The use of a pyrrolidine-functionalized starting material directly incorporates the pyrrolidine moiety into the final scaffold.

-

Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the subsequent cyclization.[8] The application of heat is typically required to overcome the activation energy for the condensation and dehydration steps.[8] Acidic or basic conditions can be employed to modulate the reaction rate and regioselectivity.[9]

Caption: General workflow of the Hantzsch thiazole synthesis.

Multi-component and Domino Reactions

More advanced and efficient strategies involve multi-component or domino/cascade reactions, where multiple bonds are formed in a single synthetic operation.[10][11] These approaches offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

Causality Behind Experimental Choices:

-

Catalyst Selection: In many domino reactions, the choice of catalyst is crucial for controlling the reaction pathway and achieving high yields and selectivity. For instance, metal catalysts like palladium can be used to facilitate cross-coupling reactions as part of the cascade.[11]

-

Solvent and Temperature: The solvent can influence the solubility of intermediates and the stability of reactive species. Temperature control is critical to ensure the desired reaction proceeds without the formation of side products.

Caption: A simplified representation of a domino synthesis approach.

II. Diverse Biological Activities and Mechanisms of Action

The thiazole-pyrrolidine scaffold has demonstrated a broad spectrum of biological activities, making it a highly attractive framework for drug discovery programs targeting various diseases.

Anticancer Activity

A significant body of research has focused on the development of thiazole-pyrrolidine derivatives as potent anticancer agents.[2][12] These compounds have been shown to exert their effects through multiple mechanisms of action.

2.1.1 Inhibition of PI3K/HDAC Pathways

Recent studies have identified thiazole-pyrrolidine derivatives as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[3][4][13] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[14][15] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.[14] The dual inhibition of both PI3K and HDAC has been shown to have a synergistic antitumor effect.[14][15]

Caption: Dual inhibition of PI3K and HDAC pathways by thiazole-pyrrolidine scaffolds.

2.1.2 Tubulin Polymerization Inhibition

Certain thiazole-pyrrolidine derivatives have been identified as potent inhibitors of tubulin polymerization.[16] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[16]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Thiazole-pyrrolidine scaffolds have shown promising activity against a range of bacterial pathogens, particularly Gram-positive bacteria.[8][17][18]

Mechanism of Action: While the exact mechanisms are still under investigation for many compounds, it is hypothesized that some thiazole-pyrrolidine derivatives may interfere with bacterial cell wall synthesis.[19][20][] The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure not found in mammalian cells, making it an attractive target for selective antibacterial drugs.[20][]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Thiazole-pyrrolidine derivatives have been explored as potential anti-inflammatory agents, with some compounds exhibiting dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22][23][24] COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[22][23]

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of thiazole-pyrrolidine scaffolds is crucial for the rational design of more potent and selective drug candidates.

| Scaffold Modification | Effect on Biological Activity | Reference |

| Substitution on the Thiazole Ring | The nature and position of substituents on the thiazole ring significantly influence activity. For example, a 4-fluorophenyl group on the thiazole ring has been shown to enhance antibacterial activity against Gram-positive bacteria. | [8][17] |

| Substitution on the Pyrrolidine Ring | Modifications to the pyrrolidine ring can impact potency and pharmacokinetic properties. For instance, the stereochemistry of substituents on the pyrrolidine ring can be critical for target binding. | [4] |

| Linker between Thiazole and Pyrrolidine | The nature and length of the linker connecting the two rings can affect the overall conformation of the molecule and its ability to fit into the binding pocket of a target protein. | [14] |

IV. Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of research findings, it is essential to follow well-defined and validated experimental protocols.

Synthesis of a Representative Thiazole-Pyrrolidine Derivative

This protocol describes the synthesis of a 4-phenyl-2-(pyrrolidin-1-yl)thiazole derivative, a common structural motif in this class of compounds.

Step 1: Synthesis of 2-Bromo-1-phenylethanone (α-Bromoacetophenone)

-

To a solution of acetophenone (10 mmol) in glacial acetic acid (20 mL), add bromine (10 mmol) dropwise with stirring at room temperature.

-

Continue stirring for 2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-bromo-1-phenylethanone.

Step 2: Synthesis of Pyrrolidine-1-carbothioamide

-

To a solution of pyrrolidine (10 mmol) in dichloromethane (20 mL), add thiophosgene (10 mmol) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain pyrrolidine-1-carbothioamide.

Step 3: Hantzsch Thiazole Synthesis

-

To a solution of pyrrolidine-1-carbothioamide (10 mmol) in ethanol (30 mL), add 2-bromo-1-phenylethanone (10 mmol).

-

Reflux the reaction mixture for 6 hours.

-

Cool the reaction mixture to room temperature and add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

-

The precipitated product is filtered, washed with water, and purified by column chromatography (silica gel, hexane:ethyl acetate) to yield the final thiazole-pyrrolidine derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: A typical workflow for the synthesis and characterization of a thiazole-pyrrolidine derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5][25][26]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the thiazole-pyrrolidine compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[1]

V. Future Perspectives and Conclusion

The thiazole-pyrrolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on several key aspects:

-

Target-Specific Design: Moving beyond broad-spectrum activity, the design of next-generation thiazole-pyrrolidine derivatives will likely focus on specific molecular targets, such as particular kinases or protein-protein interactions, to improve selectivity and reduce off-target effects.

-

Exploration of New Therapeutic Areas: While significant progress has been made in the areas of oncology and infectious diseases, the potential of these scaffolds in other therapeutic areas, such as neurodegenerative and metabolic diseases, remains largely unexplored.[13]

-

Advanced Drug Delivery Systems: The development of novel formulations and drug delivery systems for thiazole-pyrrolidine compounds could enhance their bioavailability, stability, and targeted delivery to specific tissues or organs.

References

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). ChemistrySelect. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules. [Link]

-

Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Domino protocol for the synthesis of diversely functionalized derivatives of a novel fused pentacyclic antioxidant/anticancer fluorescent scaffold: Pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][8][13]thiazino[2,3-b]quinoxaline. (2023). Talanta. [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2016). RSC Advances. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

-

Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). Molecules. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Health Risks. [Link]

-

Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (2024). Pharmaceuticals. [Link]

-

One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Inflammation pathways and inhibition by targeting of the enzymes COX-2,... (2022). ResearchGate. [Link]

-

Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. (2019). ResearchGate. [Link]

-

Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6 for the treatment of cancer. (2023). ResearchGate. [Link]

-

Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2022). Current Organic Chemistry. [Link]

-

Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). ResearchGate. [Link]

-

Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2022). Current Organic Chemistry. [Link]

-

Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. (2020). Bioorganic Chemistry. [Link]

-

Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents. (2019). Bioorganic Chemistry. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. (2017). Molecules. [Link]

-

Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2022). Current Organic Chemistry. [Link]

-

Synthesis of Pyrrolo[2,3-d][13][17][25]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. (2011). The Journal of Organic Chemistry. [Link]

-

13.2A: Inhibiting Cell Wall Synthesis. (2024). Biology LibreTexts. [Link]

-

Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry. [Link]

-

A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo. (2021). Frontiers in Oncology. [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). Scientific Reports. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases. (2017). Journal of Medicinal Chemistry. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

-

Thiazole derivatives: Synthesis, characterization, biological and DFT studies. (2022). ResearchGate. [Link]

-

Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2026). Molecules. [Link]

-

Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2025). Turkish Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Domino protocol for the synthesis of diversely functionalized derivatives of a novel fused pentacyclic antioxidant/anticancer fluorescent scaffold: Pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchemrev.com [jchemrev.com]

- 20. bio.libretexts.org [bio.libretexts.org]

- 22. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. merckmillipore.com [merckmillipore.com]

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole solubility data

An In-Depth Technical Guide to the Solubility Profile of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical of these is the physicochemical characterization of the molecule, with solubility standing as a cornerstone property that dictates its fate. It is with this understanding that we present this in-depth technical guide on the solubility of this compound, a heterocyclic compound of interest within medicinal chemistry. The thiazole moiety, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold in numerous pharmacologically active agents.[1] The pyrrolidine substituent further modulates the molecule's properties, influencing its interaction with biological targets and its pharmacokinetic profile.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere presentation of data, aiming to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present what is known about related structures, and, most importantly, provide a detailed, field-proven protocol for the empirical determination of its solubility profile. This approach is rooted in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

Section 1: Physicochemical Properties and Predicted Solubility

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on the general characteristics of thiazole derivatives and computational predictions. Thiazoles are generally considered to be hydrophobic in nature, which suggests a limited aqueous solubility.[2] However, the presence of the pyrrolidine ring, a saturated amine, introduces a basic center that can be protonated at physiological pH, potentially increasing its solubility in acidic aqueous media.

Computational models, such as ALOGPS, can provide initial estimates of solubility. For a structurally related compound, 4-Methyl-5-vinylthiazole, the predicted water solubility is 1.39 g/L. While this serves as a useful starting point, it is crucial to recognize that such predictions are theoretical and must be confirmed by empirical data. Factors such as crystal lattice energy, which are not always accurately accounted for in prediction algorithms, can significantly impact a compound's actual solubility.

Many novel synthesized thiazole derivatives have been noted to be soluble in dimethyl sulfoxide (DMSO) at room temperature, a common solvent for initial screening of compound libraries.[3]

Section 2: Experimental Determination of Thermodynamic Solubility

The gold standard for assessing the solubility of a compound is the experimental determination of its thermodynamic solubility. This section provides a detailed, step-by-step protocol for a shake-flask method, a widely accepted and robust technique for this purpose. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based technique that measures the concentration of a saturated solution of the test compound in a specific solvent. By allowing the system to reach equilibrium, we ensure that the measured solubility is the true thermodynamic solubility, a critical parameter for preclinical development.

Experimental Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol

Materials and Reagents:

-

This compound (as a solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PVDF syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)[4][5]

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Test Samples:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A visual excess is a good starting point.

-

Accurately dispense a known volume of the chosen solvent into each vial. It is recommended to perform this in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours). The goal is to ensure the system reaches equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker. A visible amount of undissolved solid should be present at the bottom of each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a 0.22 µm PVDF syringe filter to remove any remaining solid particles. The choice of a PVDF filter is crucial as it exhibits low protein binding and is compatible with a wide range of solvents.

-

-

Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility determination.

-

Develop and validate an HPLC method for the quantification of the compound. This typically involves selecting an appropriate C18 column and a mobile phase that provides good peak shape and retention time.[4][5]

-

Inject the filtered supernatant (appropriately diluted if necessary) and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent.

-

Section 3: Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different solvents and conditions.

Table 1: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Note: The values in this table are placeholders and must be populated with experimentally determined data.

The interpretation of these results is critical. For instance, a higher solubility in PBS at 37 °C compared to deionized water at 25 °C would suggest a positive influence of physiological pH and temperature on the compound's solubility, which is a favorable characteristic for oral drug delivery. High solubility in organic solvents like ethanol and DMSO is expected and confirms its suitability for formulation in non-aqueous vehicles if necessary.

Conclusion: A Pathway to Comprehensive Understanding

While a definitive, pre-existing value for the solubility of this compound remains elusive in the public domain, this guide provides a robust and scientifically sound framework for its determination. By understanding the general properties of the thiazole class and diligently applying the detailed experimental protocol herein, researchers can confidently and accurately characterize this crucial physicochemical parameter. This empirical data is indispensable for guiding formulation development, predicting in vivo behavior, and ultimately, advancing promising compounds through the drug discovery pipeline. The principles and methodologies outlined in this document are designed to ensure the generation of high-quality, reliable solubility data, forming a solid foundation for subsequent development efforts.

References

-

Bouling Chemical Co., Limited. 4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole.

-

Kowalska, T., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3165.

-

FooDB. (2018). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542).

-

PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole.

-

BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.

-

MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.

-

Jadhav, S. B., et al. (2013). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 13(5), 741-754.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole: Properties, Uses, Safety Data & Supplier Guide – Expert Chemical Information China [chemheterocycles.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole via Hantzsch Reaction

Introduction: The Significance of Substituted Thiazoles in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is prevalent in natural products like vitamin B1 (thiamine) and in a wide array of pharmaceuticals exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this valuable heterocyclic system.[5] It typically involves the condensation reaction between an α-haloketone and a thioamide.[2][5]

This application note provides a comprehensive guide for the synthesis of a specific, highly functionalized derivative, 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole. This compound is of significant interest to researchers in drug development due to the incorporation of a pyrrolidine moiety, a common feature in many successful central nervous system (CNS) active drugs and other therapeutics. The pyrrolidine ring can enhance solubility, modulate lipophilicity, and provide key interaction points with biological targets.

This document will detail the underlying reaction mechanism, provide step-by-step protocols for the synthesis of the requisite N-pyrrolidinylthiourea precursor and the final thiazole product, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

Reaction Principle: The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis of this compound proceeds through a well-established multi-step mechanism. The reaction fundamentally involves the formation of the thiazole ring by the condensation of chloroacetone (an α-haloketone) and N-pyrrolidinylthiourea (a substituted thioamide).

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, which is an SN2 reaction.[6] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the stable, aromatic thiazole ring.[6][7] The aromaticity of the final product is a significant driving force for this reaction, contributing to its generally high yields.[8]

Experimental Protocols

This section is divided into two main protocols: the synthesis of the N-pyrrolidinylthiourea precursor and the subsequent Hantzsch reaction to yield the target compound.

Protocol 1: Synthesis of N-Pyrrolidinylthiourea

The synthesis of the N-substituted thiourea precursor is a critical first step. This protocol is adapted from established methods for synthesizing thiourea derivatives from amines.[9]

Materials:

-

Pyrrolidine

-

Benzoyl isothiocyanate (or alternatively, potassium thiocyanate and benzoyl chloride to generate it in situ)

-

Acetone

-

Aqueous ammonia solution

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

Procedure:

-

Preparation of Benzoyl Isothiocyanate (in situ): In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium thiocyanate (1.0 eq) in dry acetone. To this stirring suspension, add benzoyl chloride (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes. The formation of benzoyl isothiocyanate is indicated by the appearance of a white precipitate of potassium chloride.[4][9]

-

Reaction with Pyrrolidine: To the freshly prepared benzoyl isothiocyanate solution, add pyrrolidine (1.0 eq) dropwise while maintaining the temperature at room temperature.

-

Formation of N-Benzoyl-N'-pyrrolidinylthiourea: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis to N-Pyrrolidinylthiourea: After the formation of the intermediate, add an aqueous ammonia solution to the reaction mixture and heat under reflux for 2-3 hours to hydrolyze the benzoyl group.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford pure N-pyrrolidinylthiourea.

Data Summary Table for Precursor Synthesis:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |

| Potassium Thiocyanate | 1.0 | 97.18 | 0.97 g |

| Benzoyl Chloride | 1.0 | 140.57 | 1.41 g (1.18 mL) |

| Pyrrolidine | 1.0 | 71.12 | 0.71 g (0.83 mL) |

| Acetone | Solvent | - | 50 mL |

| Aqueous Ammonia (25%) | Excess | - | 20 mL |

Protocol 2: Hantzsch Synthesis of this compound

This protocol outlines the final condensation step to form the target thiazole derivative.

Materials:

-

N-Pyrrolidinylthiourea (from Protocol 1)

-

Chloroacetone (or bromoacetone)

-

Ethanol

-

Sodium bicarbonate solution (5%)

-

Standard laboratory glassware

-

Magnetic stirrer with heating and reflux capabilities

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-pyrrolidinylthiourea (1.0 eq) in absolute ethanol (approximately 50 mL for a 10 mmol scale).

-

Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.0 eq) dropwise at room temperature. Caution: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.

-

Purification: The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Summary Table for Thiazole Synthesis:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |

| N-Pyrrolidinylthiourea | 1.0 | 130.22 | 1.30 g |

| Chloroacetone | 1.0 | 92.52 | 0.93 g (0.79 mL) |

| Ethanol | Solvent | - | 50 mL |

| 5% Sodium Bicarbonate | Excess | - | 100 mL |

| Expected Product | - | 182.29 | - |

Visualizing the Workflow

The following diagrams illustrate the key reaction mechanisms and the overall experimental workflow.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Caption: Overall Experimental Workflow.

Troubleshooting and Key Considerations

-

Purity of Reactants: The purity of the α-haloketone is crucial, as impurities can lead to side reactions and lower yields. It is advisable to use freshly distilled chloroacetone.

-

Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of both reaction steps. The disappearance of starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's completion.

-

Temperature Control: While the Hantzsch reaction is generally robust, maintaining a steady reflux is important for consistent reaction times and yields.

-

Work-up Procedure: Complete neutralization of the acidic byproduct is necessary to ensure the stability of the final product and to facilitate its isolation.

-

Purification: If the product does not precipitate cleanly, column chromatography is a reliable method for obtaining a highly pure sample. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically effective.

Conclusion

The Hantzsch thiazole synthesis offers a straightforward and efficient route to this compound, a compound with significant potential in drug discovery and development. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can reliably synthesize this valuable heterocyclic building block. The inherent versatility of the Hantzsch reaction also allows for the generation of a diverse library of related thiazole derivatives by varying the α-haloketone and thioamide starting materials.

References

-

Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]

-

Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PMC. [Link]

-

synthesis of thiazoles - YouTube. [Link]

-

Thiazole synthesis - Organic Chemistry Portal. [Link]

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

-

Synthesis of Symmetrical N,N'-Disubstituted Thioureas and Heterocyclic Thiones from Amines and CS2 over a ZnO/Al2O3 Composite as Heterogeneous and Reusable Catalyst | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines | Organic Letters - ACS Publications. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - MDPI. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

-

Synthesis of Substituted Heterocyclic Thiourea Compounds | Request PDF - ResearchGate. [Link]

-

THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. [Link]

-

Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

-

Thiazoles in Peptides and Peptidomimetics - UQ eSpace - The University of Queensland. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]

-

(PDF) Reinvestigation of a modified Hantzsch thiazole synthesis - Academia.edu. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. [Link]

-

SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS - Farmacia Journal. [Link]

-

(S)-4-Isopropyl-1,3-thiazolidine-2-thione - Organic Syntheses Procedure. [Link]

-

(PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents - ResearchGate. [Link]

-

4-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole - PubChemLite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 947013-57-2|4-Methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. ajol.info [ajol.info]

- 9. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Rapid Microwave-Assisted Synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Abstract

This application note presents a detailed and optimized protocol for the synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described method utilizes microwave-assisted organic synthesis (MAOS) to achieve a rapid and efficient nucleophilic aromatic substitution (SNA r). This protocol offers substantial advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a robust and reproducible methodology.

Introduction: The Significance of Substituted Thiazoles and the Power of Microwave Synthesis

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The functionalization of the thiazole nucleus, particularly at the 2-position, allows for the exploration of vast chemical space in the pursuit of novel drug candidates. The target molecule, this compound, incorporates a pyrrolidine moiety, a common feature in many pharmaceuticals that can enhance solubility and receptor binding affinity.

Traditional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, leveraging the efficient and uniform heating of reaction mixtures through dielectric heating.[6] This technique dramatically accelerates reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional methods.[7] The application of microwave irradiation to the synthesis of heterocyclic compounds is a well-established green chemistry approach, minimizing energy consumption and often allowing for the use of less hazardous solvents.[2][8]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound via a microwave-assisted nucleophilic aromatic substitution reaction. The causality behind each step is explained to ensure a deep understanding of the process and facilitate its adoption and potential adaptation for the synthesis of related analogues.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNA r) reaction. In this process, the nucleophilic pyrrolidine attacks the electron-deficient C2 carbon of the 2-bromo-4-methylthiazole ring, displacing the bromide leaving group. The reaction is facilitated by the electron-withdrawing nature of the thiazole ring nitrogen and the application of microwave energy to overcome the activation barrier.

The proposed mechanism involves the formation of a Meisenheimer-like intermediate, which is stabilized by the heterocyclic system. The subsequent departure of the bromide ion yields the desired product. Microwave irradiation accelerates this process by rapidly and efficiently heating the polar reactants and solvent, leading to a significant rate enhancement.[9]

Caption: Proposed SNAr mechanism for the synthesis.

Experimental Protocol

This protocol has been optimized for both yield and efficiency in a dedicated microwave reactor.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-4-methylthiazole | ≥97% | Commercially Available | Corrosive, handle with care.[1][2] |

| Pyrrolidine | ≥99% | Commercially Available | Flammable and corrosive. |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available | High boiling point, suitable for microwave synthesis. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Acts as a base to neutralize HBr byproduct. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine (saturated NaCl solution) | - | In-house preparation | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercially Available | For drying organic phase. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment:

-

Dedicated monomode microwave reactor

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer (¹H and ¹³C NMR)

-

Mass spectrometer (e.g., GC-MS or LC-MS)

Safety Precautions

-

2-Bromo-4-methylthiazole: Is a corrosive and irritating compound. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.[1][2]

-

Pyrrolidine: Is a flammable, corrosive, and toxic liquid. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Ensure the reaction vessel is properly sealed to prevent pressure buildup and potential explosions.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2-bromo-4-methylthiazole (1.0 mmol, 178 mg).

-

Add anhydrous dimethylformamide (DMF, 3 mL) to dissolve the starting material.

-

Add potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg) to the vessel.

-

Finally, add pyrrolidine (1.2 mmol, 85 mg, 0.1 mL).

-

Seal the reaction vessel securely.

-

Microwave Irradiation: Place the sealed vessel into the microwave reactor.

-

Set the reaction parameters as follows:

-

Temperature: 120 °C (Ramp time: 2 minutes)

-

Hold Time: 10 minutes

-

Microwave Power: Dynamic (adjusts to maintain temperature)

-

Stirring: High

-

-

Reaction Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

-

Quench the reaction mixture by carefully adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Product Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Step-by-step experimental workflow.

Results and Discussion

The microwave-assisted synthesis of this compound provides the target compound in high yield and purity after a significantly reduced reaction time compared to conventional heating methods.

| Parameter | Microwave-Assisted Method | Conventional Heating (projected) |

| Reaction Time | 10 minutes | Several hours |

| Temperature | 120 °C | Reflux (e.g., >150 °C in DMF) |

| Yield (isolated) | Typically > 85% | Variable, often lower |

| Purity (post-chromatography) | > 98% | Often requires extensive purification |

Characterization Data (Expected):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals corresponding to the pyrrolidine protons (multiplets around 1.9-2.0 ppm and 3.4-3.5 ppm), the methyl group on the thiazole ring (a singlet around 2.3 ppm), and the thiazole ring proton (a singlet around 6.5 ppm).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): Expected signals include those for the pyrrolidine carbons (around 25 ppm and 48 ppm), the thiazole methyl carbon (around 17 ppm), and the thiazole ring carbons (in the aromatic region, with the C2 carbon attached to the nitrogen of pyrrolidine appearing significantly downfield).[8]

-

Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₁₂N₂S).

The use of potassium carbonate as a base is crucial for neutralizing the hydrobromic acid (HBr) formed during the reaction, which prevents the protonation of the pyrrolidine nucleophile and drives the reaction to completion. DMF is an excellent solvent for this reaction due to its high boiling point and ability to absorb microwave energy efficiently.

Conclusion

This application note provides a robust and highly efficient protocol for the microwave-assisted synthesis of this compound. The key advantages of this method are a dramatic reduction in reaction time, high product yield, and adherence to green chemistry principles. This protocol is readily adaptable for the synthesis of a library of related 2-amino-thiazole derivatives, making it a valuable tool for researchers in medicinal chemistry and drug discovery.

References

- International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.

- PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.

- RSC Publishing. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.

- Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.

- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Semantic Scholar. (2011, May 18).

- Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted.

- Journal of University of Shanghai for Science and Technology.

- ResearchGate. (2025, August 10).

- Asian Journal of Research in Chemistry. (2025, September 30). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review.

- Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.

- Benchchem.

- PMC. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ....

- Bentham Science.

- PMC.

- RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- International Journal of Research in Pharmaceutical Sciences. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- Sigma-Aldrich. (2025, November 6).

- Georganics.

- Fisher Scientific. (2025, December 19).

- Elsevier. (2021). In vitro and in silico studies of antimicrobial activity.

- Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.

- Benchchem.

- PMC. (2023, February 18).

- ESA-IPB.

Sources

- 1. georganics.sk [georganics.sk]

- 2. fishersci.com [fishersci.com]

- 3. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. benthamscience.com [benthamscience.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 9. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

Troubleshooting & Optimization

Overcoming steric hindrance in 2-pyrrolidinyl-thiazole functionalization

Current Status: Operational | Topic: Steric Hindrance & Functionalization | Level: Advanced

Executive Summary: The Steric Challenge

Welcome to the Technical Support Center. You are likely here because standard cross-coupling protocols (Suzuki-Miyaura, Stille) are failing on your 2-pyrrolidinyl-thiazole scaffold.

The Root Cause: The 2-pyrrolidinyl moiety creates a significant steric cone, particularly if the pyrrolidine nitrogen is protected (e.g., N-Boc, N-Cbz) or substituted. This bulk shields the C5 position of the thiazole ring and destabilizes the square-planar Palladium complexes required for standard catalytic cycles.

This guide prioritizes Innate C-H Functionalization and Radical Pathways over traditional cross-coupling to bypass these steric penalties.

Module 1: Decision Matrix & Strategy Selection

Before modifying your reaction mixture, determine the steric severity and the electronic nature of your desired modification.

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on steric bulk and target moiety.

Module 2: Protocol A - The Radical Bypass (High Sterics)

Applicability: Installing alkyl, fluoroalkyl, or specific heteroaryl groups when the pyrrolidine ring is heavily substituted. Mechanism: Radical species are neutral and small. They do not require the formation of a bulky metal-ligand complex at the reaction site, effectively "slipping" past the steric wall of the pyrrolidine group [1][2].

The "Baran Diversinate" Protocol (Zinc Sulfinates)

This method uses Zinc Sulfinates to generate radicals under mild, oxidative conditions. It is superior to classic Ag-catalyzed Minisci reactions which often require high temperatures and strong acids.

Reagents:

-

Substrate: 2-pyrrolidinyl-thiazole (1.0 equiv)

-

Reagent: Zinc Sulfinate salt (Zn(SO₂R)₂, 2.0–3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3.0–5.0 equiv)[1]

-

Solvent: DMSO/H₂O (2.5:1) or CH₂Cl₂/H₂O (biphasic)

-

Additive: TFA (1.0 equiv) – Critical for protonating the thiazole to activate C5.

Step-by-Step:

-

Dissolution: Dissolve substrate and Zinc Sulfinate in the solvent mixture at room temperature. Open-air setup is permissible.

-

Activation: Add TFA. The thiazole nitrogen protonates, lowering the LUMO and making C5 electrophilic toward nucleophilic radicals.

-

Initiation: Add TBHP dropwise at 0°C, then warm to RT.

-

Monitoring: Monitor by LCMS. If conversion stalls after 4 hours, add a second portion of reagents (Zn salt + TBHP).

Why this works: The radical addition is governed by electronic polarity, not steric coordination. The nucleophilic alkyl radical attacks the electron-deficient (protonated) thiazole C5 faster than it reacts with the solvent.

Module 3: Protocol B - Concerted Metallation-Deprotonation (CMD)

Applicability: Arylation of the thiazole C5 position when sterics are moderate. The Problem: Standard Pd(0)/Pd(II) cycles fail because the electrophilic palladation step is blocked by the C2-pyrrolidine. The Solution: Use the Fagnou Conditions . This relies on a Concerted Metallation-Deprotonation (CMD) pathway where a pivalate ligand acts as an intramolecular proton shuttle, significantly lowering the activation energy for C-H bond cleavage [3][4].

Figure 2: The CMD mechanism highlights the role of Pivalate (Piv) in shuttling the proton, allowing the Pd center to engage the C-H bond despite steric crowding.

Optimized Protocol:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PCy₃·HBF₄ (10 mol%) or XPhos (for higher sterics)

-

Base: K₂CO₃ (2.0 equiv)

-

Additive: Pivalic Acid (PivOH) (30 mol%) – Non-negotiable.

-

Solvent: DMA or Toluene (0.2 M)

-

Temp: 100–120°C

Technical Insight: If the pyrrolidine has a free N-H, this reaction will fail due to N-arylation or catalyst poisoning. You must protect the pyrrolidine nitrogen (e.g., N-Ac, N-Boc) before attempting CMD.

Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| Reaction stalls at <10% conversion (CMD) | Catalyst poisoning by Thiazole N or Pyrrolidine N. | Ensure Pyrrolidine is N-protected. Switch solvent to PivOH (solvent volume) to force the CMD pathway. |